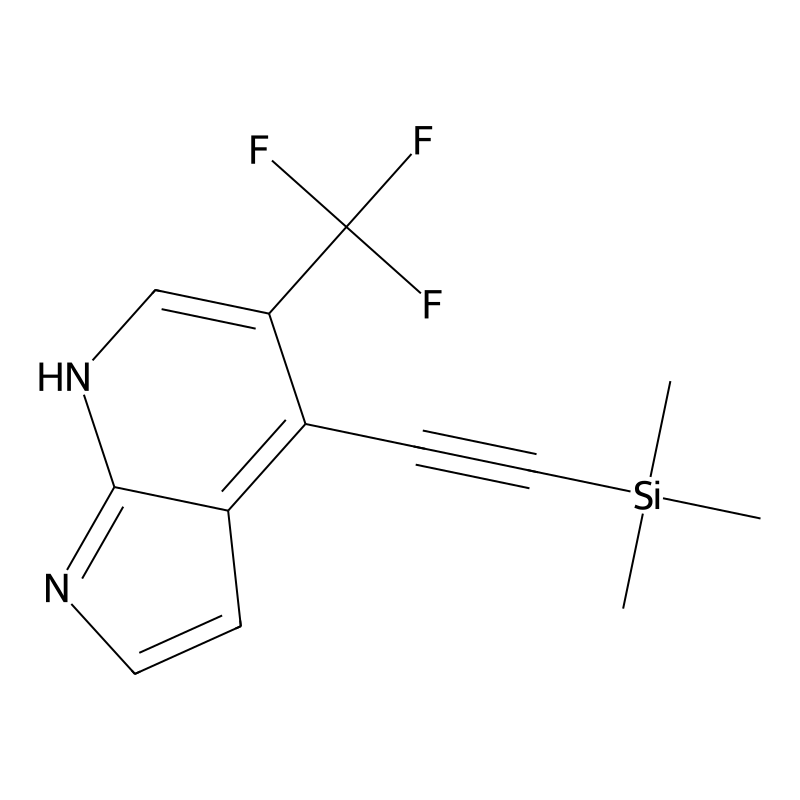

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

C-C Bond Formation

The terminal alkyne moiety (-C≡C-Si(CH3)3) in TMSEP allows it to participate in various coupling reactions to form new carbon-carbon bonds. Sonogashira coupling with aryl or vinyl halides could be a strategy to introduce complex aromatic or unsaturated functionalities into the molecule []. Additionally, the alkyne can undergo cycloaddition reactions with azides or strained alkenes to form heterocyclic rings [].

Trifluoromethyl Group Effects

The presence of the trifluoromethyl group (-CF3) can influence the reactivity of the molecule in several ways. It can act as a mild electron withdrawing group, affecting the electronic properties of the neighboring pyridine ring. This can be beneficial for certain reactions where controlled reactivity is desired []. Additionally, the trifluoromethyl group can enhance the lipophilicity (fat solubility) of the molecule, which might be advantageous for applications in medicinal chemistry [].

Protecting Group Chemistry

The trimethylsilyl group (Si(CH3)3) can function as a protecting group for the alkyne moiety. This allows for selective functionalization of other parts of the molecule while keeping the alkyne intact. The trimethylsilyl group can be readily removed under specific reaction conditions to reveal the free alkyne for further transformations [].

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl substituent. Its molecular formula is with a molecular weight of approximately 227.2 g/mol. The compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

- Substitution Reactions: The presence of the trifluoromethyl group can enhance electrophilicity, allowing for nucleophilic substitution.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex structures.

- Acid-Catalyzed Reactions: Under acidic conditions, it can be transformed into other nitrogen-containing heterocycles, as demonstrated in studies involving similar compounds .

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exhibits noteworthy biological activities:

- Anticancer Properties: Research indicates that derivatives of pyrrolopyridines can inhibit specific cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation, particularly protein kinases .

- Neuroprotective Effects: Some studies suggest that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The synthesis of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through multiple methods:

- Starting Materials: The synthesis typically begins with 4-bromo-1H-pyrrolo[2,3-b]pyridine and trimethylsilylacetylene.

- Reagents and Conditions: A common method involves using palladium catalysts in the presence of a base like triethylamine under an inert atmosphere. The reaction is often carried out in solvents such as tetrahydrofuran or dimethylformamide at elevated temperatures .

- Purification: Post-reaction purification is usually performed via column chromatography to isolate the desired product.

The compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and other diseases.

- Material Science: Its unique electronic properties may find applications in organic electronics or as precursors for advanced materials.

- Chemical Research: It serves as a valuable intermediate in synthesizing more complex organic molecules.

Interaction studies involving 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity with various biological targets:

- Protein Kinases: The compound has been shown to interact with specific protein kinases, inhibiting their activity and providing insights into its mechanism of action against cancer cells.

- Receptor Binding: Studies indicate potential interactions with neurotransmitter receptors, which may explain its neuroprotective effects.

Several compounds share structural similarities with 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1150618-36-2 | 0.84 | Contains bromine instead of trimethylsilyl group |

| 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 932406-36-5 | 0.84 | Chlorine substitution at the sixth position |

| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 937602-15-8 | 0.83 | Methylated nitrogen atom |

| 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 869335-75-1 | 0.82 | Chlorine at the fourth position |

Uniqueness

The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups distinguishes this compound from others in its class. This structural configuration may enhance its biological activity and solubility properties compared to similar compounds.

Basic Physicochemical Properties

Molecular Formula and Weight (C13H13F3N2Si, 282.34)

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine possesses the molecular formula C13H13F3N2Si with a precise molecular weight of 282.34 grams per mole [1]. The compound is characterized by the Chemical Abstracts Service registry number 1261365-60-9, which provides unambiguous identification in chemical databases [1] [4]. The molecular structure can be represented through the SMILES notation CSi(C)C#Cc1c(cnc2[nH]ccc12)C(F)(F)F, which delineates the connectivity pattern of all constituent atoms [1] [4].

The International Chemical Identifier (InChI) for this compound is 1S/C13H13F3N2Si/c1-19(2,3)7-5-9-10-4-6-17-12(10)18-8-11(9)13(14,15)16/h4,6,8H,1-3H3,(H,17,18), providing a standardized structural representation [1] [4]. The corresponding InChI Key NWYBHFXLBJIPMT-UHFFFAOYSA-N serves as a compressed, fixed-length identifier derived from the complete InChI string [1] [4]. The MDL number MFCD18374151 facilitates identification within proprietary chemical databases [1] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃F₃N₂Si |

| Molecular Weight (g/mol) | 282.34 |

| CAS Number | 1261365-60-9 |

| SMILES | CSi(C)C#Cc1c(cnc2[nH]ccc12)C(F)(F)F |

| InChI | 1S/C13H13F3N2Si/c1-19(2,3)7-5-9-10-4-6-17-12(10)18-8-11(9)13(14,15)16/h4,6,8H,1-3H3,(H,17,18) |

| InChI Key | NWYBHFXLBJIPMT-UHFFFAOYSA-N |

| Physical State | Solid |

| MDL Number | MFCD18374151 |

Structural Features and Conformational Analysis

The molecular architecture of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused pyrrolo[2,3-b]pyridine heterocyclic core with two significant substituents positioned at specific locations [4]. The pyrrolopyridine scaffold represents a bicyclic system wherein a pyrrole ring is fused to a pyridine ring through positions 2 and 3 of the pyridine and positions 2 and 3 of the pyrrole [6]. This fused heterocyclic framework provides a rigid planar structure that influences the overall conformational behavior of the molecule [27].

The trifluoromethyl group occupies position 5 of the pyrrolopyridine system, introducing significant steric and electronic perturbations to the molecular framework [4]. The trimethylsilylethynyl substituent at position 4 extends perpendicular to the aromatic plane, creating a linear geometry characteristic of alkyne functional groups [11]. Conformational analysis reveals that the pyrrolopyridine core maintains planarity due to aromatic stabilization, while the alkynyl side chain adopts an extended linear conformation [27].

The molecular geometry exhibits intramolecular interactions between the electron-withdrawing trifluoromethyl group and the electron-rich pyrrole nitrogen, influencing the electronic distribution across the heterocyclic system [27]. The trimethylsilyl group at the terminus of the ethynyl chain provides steric bulk that influences molecular packing and intermolecular interactions [23]. Theoretical calculations suggest that the compound adopts a relatively rigid conformation with limited rotational freedom around the carbon-carbon triple bond [27].

Physical State and Stability

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exists as a solid at ambient temperature and pressure conditions [1] [8]. The compound demonstrates thermal stability typical of aromatic heterocyclic systems, with decomposition temperatures generally exceeding 200 degrees Celsius based on structural analogues [29]. The presence of the trifluoromethyl group enhances thermal stability through strong carbon-fluorine bonds, while the trimethylsilyl group provides additional steric protection to the reactive alkyne functionality [22].

Chemical stability is influenced by the electronic properties of the substituents, with the electron-withdrawing trifluoromethyl group reducing electron density at the pyridine nitrogen and making the compound less susceptible to oxidative degradation [20]. The trimethylsilyl protecting group stabilizes the alkyne functionality against nucleophilic attack and hydrolysis under neutral conditions [18]. Storage stability is enhanced when the compound is maintained under inert atmosphere conditions to prevent potential hydrolysis of the silicon-carbon bonds [23].

The solid-state structure likely exhibits intermolecular interactions through hydrogen bonding involving the pyrrole nitrogen-hydrogen and aromatic stacking interactions between the planar pyrrolopyridine rings [29]. These intermolecular forces contribute to the crystalline nature of the material and influence its melting point characteristics [30].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exhibits characteristic resonances that reflect the diverse chemical environments within the molecular structure [9]. The aromatic protons of the pyrrolopyridine core appear in the typical aromatic region between 6.5 and 8.5 parts per million, with the pyridine protons generally appearing downfield relative to the pyrrole protons due to the electron-deficient nature of the pyridine ring [9] [13].

The trimethylsilyl group produces a distinctive singlet at approximately 0.2 parts per million, representing the nine equivalent methyl protons attached to the silicon atom [11]. This characteristic chemical shift reflects the shielding effect of the silicon atom and serves as a diagnostic signal for the presence of the trimethylsilyl functionality [11]. The pyrrole nitrogen-hydrogen appears as a broad signal in the range of 10-12 parts per million, consistent with exchangeable protons in heterocyclic systems [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the range of 100-160 parts per million, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms [10]. The alkyne carbons exhibit signals around 90-100 parts per million for the carbon attached to silicon and 100-110 parts per million for the carbon attached to the aromatic ring [11]. The trimethylsilyl carbons appear near 0 parts per million, consistent with literature values for organosilicon compounds [11] [23].

Silicon-29 nuclear magnetic resonance provides additional structural confirmation, with the trimethylsilyl silicon appearing in the expected range of -10 to -20 parts per million for alkynylsilanes [23]. Fluorine-19 nuclear magnetic resonance exhibits a characteristic signal for the trifluoromethyl group, typically appearing as a singlet around -60 parts per million relative to trichlorofluoromethane [13].

Infrared Absorption Profiles

The infrared spectrum of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine displays characteristic absorption bands that correspond to the various functional groups present in the molecule [12]. The carbon-carbon triple bond exhibits a distinctive absorption around 2167 wavenumbers, which is typical for trimethylsilyl-substituted alkynes [11]. This frequency is slightly higher than that observed for terminal alkynes due to the electron-donating effect of the trimethylsilyl group [11].

The nitrogen-hydrogen stretch of the pyrrole ring appears as a broad absorption band in the region of 3200-3500 wavenumbers, consistent with secondary amine functionality in aromatic heterocycles [12]. The aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the trimethylsilyl group appear around 2900-3000 wavenumbers [12].

The trifluoromethyl group contributes several characteristic absorption bands in the fingerprint region, with carbon-fluorine stretching vibrations appearing between 1000-1400 wavenumbers [10] [12]. These bands are typically intense due to the highly polar nature of the carbon-fluorine bonds [12]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumber region, providing additional structural confirmation [12].

Silicon-carbon stretching vibrations associated with the trimethylsilyl group typically appear around 800-900 wavenumbers, though these may be obscured by other vibrations in this region [11]. The overall infrared profile provides a unique fingerprint for compound identification and purity assessment [12].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine reveals characteristic fragmentation patterns that provide structural information about the compound [14] [15]. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the molecular weight of the intact molecule [1]. The intensity of the molecular ion peak varies depending on the ionization method employed, with electron ionization typically producing weaker molecular ion signals compared to chemical ionization techniques [15].

The most characteristic fragmentation involves the loss of a methyl radical from the trimethylsilyl group, producing a prominent peak at mass-to-charge ratio 267 [18]. This fragmentation is facilitated by the stability of the resulting siliconium ion and represents a common pathway for trimethylsilyl-containing compounds [18]. Additional loss of methyl groups can occur, leading to peaks at mass-to-charge ratios 252 and 237 [18].

The trimethylsilyl cation at mass-to-charge ratio 73 typically appears as a base peak or prominent fragment in the spectrum, reflecting the stability of this ion and its ease of formation [18]. This fragment is diagnostic for the presence of trimethylsilyl functionality and serves as a key identification marker [18]. The loss of the entire trimethylsilylethynyl side chain produces a fragment corresponding to the trifluoromethyl-substituted pyrrolopyridine core [14].

Fragmentation patterns also include the loss of trifluoromethyl radicals, producing peaks 69 mass units lower than the parent ion [17]. The pyrrolopyridine core can undergo ring fragmentation under high-energy conditions, producing smaller aromatic fragments that provide additional structural information [14] [16]. The relative intensities of these fragments depend on the ionization energy and the stability of the resulting ionic species [15].

Electronic Properties

Effect of Trifluoromethyl Group on Electron Distribution

The trifluoromethyl group exerts profound electronic effects on the pyrrolopyridine system through its exceptionally strong electron-withdrawing properties [20] [21]. With an inductive parameter of +0.42, the trifluoromethyl substituent significantly depletes electron density from the aromatic ring system, particularly affecting the pyridine portion of the heterocycle [20] [26]. This electron withdrawal occurs primarily through the inductive effect, as the three fluorine atoms create a highly electronegative environment that draws electron density away from the carbon center [20] [21].

The presence of the trifluoromethyl group at position 5 of the pyrrolopyridine core substantially lowers the energy of the lowest unoccupied molecular orbital, making the compound more electrophilic and susceptible to nucleophilic attack [20] [22]. This electronic perturbation extends throughout the conjugated system, influencing the reactivity of both the pyridine and pyrrole portions of the molecule [20]. The electron-withdrawing effect also stabilizes anionic intermediates that might form during chemical reactions, altering the compound's overall reactivity profile [20] [21].

Computational studies on related trifluoromethyl-substituted heterocycles demonstrate that the trifluoromethyl group can shift reduction potentials by 0.19-0.27 volts per substituent, indicating substantial changes in the electronic structure [22]. The electronegativity of the trifluoromethyl group is intermediate between fluorine and chlorine, providing a unique electronic environment that influences molecular recognition and binding interactions [26]. These electronic changes also affect the basicity of the pyridine nitrogen, reducing its ability to accept protons compared to unsubstituted pyrrolopyridine systems [26].

Influence of Trimethylsilylethynyl Moiety on Reactivity

The trimethylsilylethynyl substituent introduces contrasting electronic effects that partially counterbalance the electron-withdrawing influence of the trifluoromethyl group [23]. The alkyne functionality provides π-electron density to the aromatic system through conjugation, while the trimethylsilyl group exhibits electron-donating properties through hyperconjugation involving the silicon-carbon bonds [23]. This combination creates a push-pull electronic system that modulates the overall reactivity of the compound [23].

The trimethylsilyl group enhances the nucleophilicity of the alkyne carbon through its electron-donating effect, making this position more reactive toward electrophilic species [23]. Simultaneously, the silicon atom can stabilize positive charge development at adjacent carbon centers through hyperconjugative interactions involving the silicon-carbon sigma bonds [23]. This stabilization influences reaction pathways and can direct regioselectivity in chemical transformations [23].

The linear geometry of the alkyne functionality extends the conjugated system and provides additional sites for molecular interactions [11]. The trimethylsilyl group also serves as a protecting group for the alkyne, preventing unwanted reactions at this position while allowing selective chemistry to occur elsewhere in the molecule [18]. The silicon-carbon bonds can be cleaved under specific conditions, providing synthetic versatility for further molecular elaboration [18].

The electronic contribution of the trimethylsilylethynyl moiety to the highest occupied molecular orbital creates favorable conditions for certain types of chemical reactions, particularly those involving single-electron transfer processes [23]. The delocalization of electron density through the extended π-system influences the photophysical properties of the compound and its behavior under various reaction conditions [23].

Molecular Orbital Characteristics

The molecular orbital structure of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine reflects the complex interplay between the electron-withdrawing trifluoromethyl group and the electron-donating trimethylsilylethynyl substituent [22] [23]. The highest occupied molecular orbital is primarily localized on the pyrrolopyridine core with significant contributions from the alkyne π-system, creating an extended conjugated network that influences the compound's electronic properties [22]. The electron density distribution in this orbital is modulated by both substituents, with the trimethylsilyl group contributing through hyperconjugative interactions [23].

The lowest unoccupied molecular orbital shows substantial localization on the pyridine portion of the heterocycle, with the trifluoromethyl group significantly lowering the orbital energy through its electron-withdrawing effect [20] [22]. This orbital arrangement creates a charge-transfer character in electronic transitions, influencing the compound's optical and photochemical properties [22]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is determined by the balance between the opposing electronic effects of the two substituents [22].

Frontier orbital analysis reveals that the trifluoromethyl group dominates the electronic character of the lowest unoccupied molecular orbital, while the trimethylsilylethynyl moiety primarily influences the highest occupied molecular orbital [22] [23]. This orbital separation creates opportunities for selective chemical reactions that can be directed toward specific molecular regions [20]. The orbital coefficients indicate that electrophilic attack is favored at the pyrrole nitrogen and carbon positions, while nucleophilic attack is more likely at the pyridine carbons [20].